4-Nitro-2-phenoxyaniline
Overview
Description
4-Nitro-2-phenoxyaniline is an organic compound with the molecular formula C12H10N2O3. It is known for its role as an impurity in the synthesis of the non-steroidal anti-inflammatory drug nimesulide . This compound is characterized by a nitro group (-NO2) and a phenoxy group (-O-Ph) attached to an aniline moiety, making it a significant intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitro-2-phenoxyaniline can be synthesized through several methods. One common approach involves the nitration of 2-phenoxyaniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving higher efficiency and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-2-phenoxyaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the compound, leading to the formation of different oxidation products.
Major Products Formed:
Reduction: 4-Amino-2-phenoxyaniline is a major product formed when the nitro group is reduced.
Substitution: Depending on the nucleophile used, various substituted aniline derivatives can be obtained.
Scientific Research Applications
4-Nitro-2-phenoxyaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: As an impurity in nimesulide, it is crucial for quality control and safety assessments of the drug.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-nitro-2-phenoxyaniline involves its interaction with specific molecular targets. For instance, in the context of nimesulide synthesis, it acts as an intermediate that undergoes further chemical transformations. The nitro group can participate in redox reactions, while the phenoxy group can engage in various substitution reactions .
Comparison with Similar Compounds
2-Phenoxyaniline: Lacks the nitro group, making it less reactive in redox reactions.
4-Nitroaniline: Lacks the phenoxy group, limiting its applications in certain substitution reactions.
Nimesulide: Contains additional functional groups that impart anti-inflammatory properties
Uniqueness: this compound is unique due to the presence of both nitro and phenoxy groups, which confer distinct reactivity and versatility in chemical synthesis. Its role as an impurity in nimesulide also highlights its importance in pharmaceutical quality control .
Properties
IUPAC Name |
4-nitro-2-phenoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-11-7-6-9(14(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQKBVHAWXBMCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278975 | |
Record name | 4-nitro-2-phenoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5422-92-4 | |
Record name | 4-Nitro-2-phenoxyaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC10867 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-nitro-2-phenoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-NITRO-2-PHENOXYANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NT7M6X4UC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Nitro-2-phenoxyaniline in pharmaceutical research?
A1: this compound (4N2PA) is identified as a potential impurity in the synthesis of Nimesulide, a non-steroidal anti-inflammatory drug [, ]. While not directly a drug itself, understanding its presence and detection in pharmaceutical formulations is crucial for quality control and assurance.
Q2: How can this compound be detected in Nimesulide formulations?
A2: Researchers have developed a spectrophotometric method for detecting 4N2PA in Nimesulide formulations [, ]. This method involves diazotization of 4N2PA followed by coupling with 8-hydroxyquinoline, resulting in a color change that can be measured spectrophotometrically. This provides a sensitive and specific way to quantify even minute amounts of this impurity.
Q3: What is the molecular structure of this compound and its key characteristics?
A3: this compound consists of two aromatic rings linked by an oxygen atom in a synperiplanar conformation []. The dihedral angle between the rings is 71.40 (12)°. Crystallographic analysis reveals that molecules of 4N2PA interact through intermolecular N—H⋯O hydrogen bonds in its solid state [].
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